6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid
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Overview
Description
6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of fluorine atoms in the compound imparts unique physical, chemical, and biological properties. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it suitable for studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their stability and bioactivity.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing effect of fluorine can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Another fluorinated pyridine with a trifluoromethyl group at a different position.
Uniqueness
6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid is unique due to the presence of the tetrafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C8H5F4NO2 |
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Molecular Weight |
223.12 g/mol |
IUPAC Name |
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-6(8(10,11)12)5-2-1-4(3-13-5)7(14)15/h1-3,6H,(H,14,15) |
InChI Key |
ZAMXYFLVQBSZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(C(F)(F)F)F |
Origin of Product |
United States |
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